molecular formula C31H56N8O12 B14239003 L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- CAS No. 404334-08-3

L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl-

Cat. No.: B14239003
CAS No.: 404334-08-3
M. Wt: 732.8 g/mol
InChI Key: HMKZVSNIYVHPIU-WVMBEXDESA-N
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Description

L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- is a peptide compound composed of several amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. L-Threonine is an essential amino acid that is vital for protein synthesis and various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

    Deprotection of the amino group: of the growing peptide chain to allow for the next amino acid addition.

    Cleavage of the peptide: from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then express the peptide. This method is advantageous for producing large quantities of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in threonine can be oxidized to form keto acids.

    Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.

    Substitution: Amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield keto acids, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, threonine residues can undergo phosphorylation, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    L-Serine: Another hydroxyl-containing amino acid with similar properties.

    L-Valine: A branched-chain amino acid involved in protein synthesis.

    L-Lysine: An essential amino acid important for protein structure and function.

Uniqueness

L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This peptide’s ability to participate in various biochemical reactions and its role in multiple biological processes make it a valuable compound for research and industrial applications .

Properties

CAS No.

404334-08-3

Molecular Formula

C31H56N8O12

Molecular Weight

732.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C31H56N8O12/c1-14(2)22(28(47)38-24(17(5)43)31(50)51)36-26(45)19(13-40)35-29(48)23(16(4)42)37-25(44)18(9-6-7-11-32)34-27(46)20-10-8-12-39(20)30(49)21(33)15(3)41/h14-24,40-43H,6-13,32-33H2,1-5H3,(H,34,46)(H,35,48)(H,36,45)(H,37,44)(H,38,47)(H,50,51)/t15-,16-,17-,18+,19+,20+,21+,22+,23+,24+/m1/s1

InChI Key

HMKZVSNIYVHPIU-WVMBEXDESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)N

Origin of Product

United States

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